molecular formula C15H17N5O B11840606 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one

2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one

Cat. No.: B11840606
M. Wt: 283.33 g/mol
InChI Key: KZMXDLHPPQUFFK-UHFFFAOYSA-N
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Description

2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a purine core substituted with an amino group and a butylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the amino group at the 2-position and the butylphenyl group at the 8-position can be achieved through nucleophilic substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes.

    Catalysts and Reagents: Use of cost-effective and efficient catalysts.

    Purification Techniques: Advanced methods like crystallization, distillation, and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.

Major Products

The major products depend on the type of reaction and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one would depend on its specific interactions with molecular targets. Generally, it may:

    Bind to Enzymes or Receptors: Affecting their activity.

    Interfere with Nucleic Acid Synthesis: Due to its purine structure.

    Modulate Signaling Pathways: By interacting with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base.

    Caffeine: A methylxanthine with stimulant properties.

    Theobromine: A dimethylxanthine found in cocoa.

Uniqueness

2-Amino-8-(4-butylphenyl)-1H-purin-6(7H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-amino-8-(4-butylphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C15H17N5O/c1-2-3-4-9-5-7-10(8-6-9)12-17-11-13(18-12)19-15(16)20-14(11)21/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

KZMXDLHPPQUFFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N

Origin of Product

United States

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